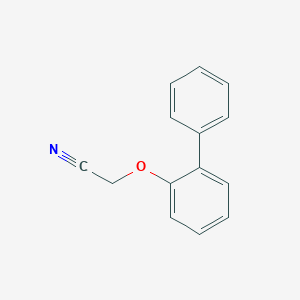

2-(2-phenylphenoxy)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVUHGKBSDJFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Phenylphenoxy Acetonitrile and Its Analogues

Direct Synthesis Approaches to 2-(2-Phenylphenoxy)acetonitrile

Direct synthesis involves the construction of the target molecule from its precursors in a forward direction.

The acetonitrile (B52724) group (–CH₂CN) is a key functional group that can be introduced through various methods. Acetonitrile itself can act as a building block in organic synthesis due to the acidity of its methyl protons and the nucleophilicity of the nitrogen atom. mdpi.comntnu.no

One common method for forming an acetonitrile moiety is through the reaction of a suitable precursor with a cyanide source. For instance, 2-(2-hydroxyphenyl)acetonitriles can be synthesized from 2-(1-tosylalkyl)phenols and trimethylsilyl (B98337) cyanide. Another approach involves the direct condensation of a carbonyl compound with acetonitrile in the presence of a base like potassium hydroxide (B78521). orgsyn.org

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Cyanomethylation | 2-(1-Tosylalkyl)phenol | Trimethylsilyl cyanide, TBAF, K₂CO₃, 80°C | 2-(2-Hydroxyphenyl)acetonitrile |

| Condensation | Cyclohexanone (B45756) | Acetonitrile, Potassium hydroxide | Cyclohexylideneacetonitrile |

| Strecker Reaction | Aniline, Benzaldehyde | Ferricyanide | 2-Phenyl-2-(phenylamino)acetonitrile rsc.org |

Table 2: Selected Reactions for the Formation of the Acetonitrile Moiety

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for ether synthesis.

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org Modern variations of the Ullmann reaction utilize copper(I) salts and ligands to facilitate the reaction under milder conditions. tandfonline.comorganic-chemistry.orgacs.orgnih.gov For example, the coupling of aryl bromides or iodides with phenols can be achieved using copper(I) oxide and a suitable ligand in a solvent like acetonitrile. organic-chemistry.org

Buchwald-Hartwig Ether Synthesis: This palladium-catalyzed cross-coupling reaction has become a powerful alternative to the Ullmann condensation for forming C-O bonds. organic-chemistry.orgcapes.gov.bryoutube.com It generally proceeds under milder conditions and exhibits broad substrate scope. organic-chemistry.orgorgsyn.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. youtube.com

| Reaction Name | Catalyst System | Reactants | Key Features |

| Ullmann Condensation | Copper(I) salt (e.g., CuI, Cu₂O) with a ligand | Aryl halide and Phenol | Traditionally high temperatures, but modern methods allow for milder conditions. wikipedia.orgacs.org |

| Buchwald-Hartwig Ether Synthesis | Palladium catalyst with a phosphine ligand | Aryl halide/triflate and Alcohol/Phenol | Generally milder reaction conditions and broader substrate scope. organic-chemistry.orgyoutube.com |

Table 3: Comparison of Key Etherification Reactions

A recent study describes the synthesis of phthalonitriles with 2-phenylphenoxy groups via a nucleophilic aromatic substitution reaction between 4-bromo-5-nitrophthalonitrile and 2-phenylphenol (B1666276). researchgate.net While not directly the target molecule, this demonstrates the feasibility of forming the phenylphenoxy ether linkage in a related system.

Installation of the Phenyl Substituent

The synthesis of the target molecule, this compound, involves the crucial step of forming the ether linkage between the phenyl-substituted phenol and the acetonitrile moiety. A primary and widely applicable method for this transformation is the Williamson ether synthesis .

This reaction involves the deprotonation of 2-phenylphenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium 2-phenylphenoxide. This nucleophilic phenoxide then reacts with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile, via an Sₙ2 reaction to displace the halide and form the desired this compound product. The choice of solvent for this reaction is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common to facilitate the nucleophilic substitution.

Another advanced strategy for installing the phenyl group is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. For instance, a pre-functionalized precursor, such as 2-(2-bromophenoxy)acetonitrile, could be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form the C-C bond, thereby installing the phenyl substituent.

Synthesis of Related Phenylphenoxy- and Acetonitrile-Containing Compounds

The synthetic principles used for this compound are mirrored and expanded upon in the creation of structurally related molecules.

Methodologies for 2-(2-Hydroxyphenyl)acetonitriles

2-(2-Hydroxyphenyl)acetonitriles are valuable intermediates, notably for the synthesis of benzofurans. thieme-connect.commyskinrecipes.com A concise method for their synthesis involves the reaction of o-quinone methides (o-QMs), generated in situ from 2-(1-tosylalkyl)phenols under basic conditions, with trimethylsilyl cyanide (TMSCN). This reaction proceeds in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in acetonitrile at elevated temperatures. The process is efficient, yielding the desired products in moderate to excellent yields.

Another established route involves the reaction of a hydroxybenzyl alcohol with a cyanide source. google.comgoogle.com For example, 2-hydroxybenzyl alcohol can be reacted with potassium cyanide in dimethylsulfoxide (DMSO) at high temperatures. The addition of glacial acetic acid facilitates the reaction, leading to the formation of 2-(2-hydroxyphenyl)acetonitrile. google.comgoogle.com

| Starting Material | Reagents | Product | Yield | Ref |

| 2-(1-Tosylalkyl)phenol | TMSCN, K₂CO₃, TBAF | 2-(2-Hydroxyphenyl)acetonitrile | 94% | |

| 2-Hydroxybenzyl alcohol | KCN, Acetic Acid, DMSO | 2-(2-Hydroxyphenyl)acetonitrile | 88% | google.com |

| 3-Methoxy-4-hydroxybenzyl alcohol | KCN, Acetic Acid, DMSO | 3-Methoxy-4-hydroxyphenylacetonitrile | 88% | google.com |

Synthetic Routes to Diphenylacetonitrile and Derivatives

Diphenylacetonitrile is a key precursor in the pharmaceutical industry for a variety of drugs. wikipedia.orggoogle.com A classic and effective synthesis is the Friedel-Crafts alkylation of benzene (B151609) with α-bromo-α-phenylacetonitrile. wikipedia.orgorgsyn.orglookchem.com This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride. The process involves first the bromination of benzyl (B1604629) cyanide to form the α-bromo intermediate, which then reacts with an excess of dry benzene. orgsyn.orglookchem.com

A different approach involves the α-aryl substitution of phenylacetonitrile (B145931) with benzyl alcohol, catalyzed by a sodium alkoxide under heating conditions. google.com This method is noted for its simple process and high yield. google.com Other historical methods include the dehydration of diphenylacetamide and the reaction of diphenylbromomethane with mercuric cyanide. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Ref |

| α-Bromo-α-phenylacetonitrile | Benzene | AlCl₃, reflux | Diphenylacetonitrile | 80% | chemicalbook.com |

| Benzyl Cyanide | Benzyl Alcohol | Sodium Ethoxide, heat | Diphenylacetonitrile | 90.5% | google.com |

| Benzyl Cyanide | Bromine | Heat (105-110°C), then Benzene/AlCl₃ | Diphenylacetonitrile | 50-60% | orgsyn.org |

Strategies for Incorporating Phenylphenoxy Units in Macrocycles and Polymers (e.g., Phthalocyanines, Phosphazenes)

The phenylphenoxy moiety is a bulky substituent used to modify the properties of polymers and macrocycles. In the synthesis of poly(aryloxyphosphazenes), the phenylphenoxy group is introduced by reacting poly(dichlorophosphazene) (B1141720) with the sodium salt of the corresponding phenylphenol (e.g., sodium 2-phenylphenoxide). dtic.milacs.orgdtic.mil This nucleophilic substitution replaces the chlorine atoms on the phosphazene backbone. To accommodate bulky groups like o-phenylphenoxy, the reaction is often carried out in an autoclave at elevated temperatures (e.g., 150°C) in a solvent like dioxane to ensure high substitution levels while minimizing polymer degradation. dtic.mil

Similarly, phenylphenoxy groups can be incorporated into other polymeric structures. For instance, polymers with oligo-p-phenyleneoxy side groups, including p-phenylphenoxy, have been synthesized to create non-covalently cross-linked elastomers. psu.edu The synthesis of macrocycles containing large aromatic units like p,p'-terphenyl often involves high-dilution condensation reactions to favor intramolecular cyclization over polymerization. lew.roresearchgate.net For example, a p,p'-terphenyldioxime can be reacted with a suitable dietherifying agent in the presence of a base like sodium tert-butoxide in anhydrous acetonitrile. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for environmental sustainability. This involves optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous materials. pnas.org

Solvent Selection and Optimization for Sustainability

Solvents constitute a significant portion of the mass in chemical manufacturing and are a primary source of waste. sci-hub.se Therefore, judicious solvent selection is a cornerstone of green synthesis.

Acetonitrile , a key reagent and solvent in several related syntheses, is itself considered a greener alternative to many traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and amide solvents (e.g., DMF). sci-hub.senih.gov It is less hazardous and can be produced from renewable resources via methods like ethanol (B145695) ammoxidation, further enhancing its green credentials. researchgate.net Its use in reactions like the Steglich esterification has been shown to provide comparable rates and yields to traditional systems while simplifying purification. nih.gov

The hierarchy of preferred solvents in green chemistry generally follows this order:

No solvent: If the reaction can proceed safely and efficiently in a neat condition.

Water: An ideal green solvent due to its non-toxicity and availability, often used in biphasic catalysis to facilitate product separation and catalyst recycling. sci-hub.sersc.org

Bio-based solvents: Derived from renewable feedstocks, these include bio-ethanol, bio-butanol, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (B130290) (Me-THF). sci-hub.senumberanalytics.comsigmaaldrich.com

Supercritical fluids and Ionic Liquids: Supercritical CO₂ is a non-toxic, non-flammable solvent whose properties can be tuned with pressure and temperature. pnas.orgrsc.orgnumberanalytics.com Ionic liquids have low volatility and high thermal stability, but their toxicity and biodegradability must be carefully assessed. numberanalytics.com

For a synthesis like the Williamson ether reaction to produce this compound, optimizing solvent choice could involve replacing traditional polar aprotic solvents like DMF with greener alternatives such as dimethyl carbonate, Cyrene™, or even acetonitrile itself. researchgate.netsigmaaldrich.com The goal is to minimize environmental impact without compromising reaction efficiency. researchgate.net

| Solvent Class | Examples | Green Chemistry Advantages | Ref |

| Greener Conventional | Acetonitrile, Ethanol, Ethyl Acetate | Less hazardous than chlorinated/amide solvents; can be bio-derived. | sci-hub.senih.govsigmaaldrich.com |

| Water | Water | Non-toxic, non-flammable, abundant, cheap. Enables biphasic catalysis. | sci-hub.sersc.org |

| Bio-based | 2-MeTHF, Cyrene™, Glycerol, Limonene | Derived from renewable resources, often biodegradable, lower toxicity. | sci-hub.senumberanalytics.comsigmaaldrich.com |

| Unconventional | Supercritical CO₂, Ionic Liquids, Deep Eutectic Solvents | Tunable properties, low volatility (ILs), non-toxic (CO₂), reduced waste. | rsc.orgnumberanalytics.comresearchgate.net |

Atom Economy and Step Economy in Reaction Design

The principles of atom and step economy are central to designing efficient and sustainable synthetic routes for complex molecules like this compound. nih.govlongdom.org Atom economy evaluates how many atoms from the reactants are incorporated into the final desired product, while step economy favors synthetic sequences with the fewest possible steps, thereby reducing waste, energy consumption, and labor. nih.govrsc.org

A primary strategy for synthesizing this compound involves the formation of the diaryl ether bond. Classical methods like the Ullmann condensation, which couples an aryl halide with a phenol using stoichiometric amounts of copper, often suffer from poor atom economy due to the large quantities of copper salts generated as byproducts and the need for high reaction temperatures. rsc.org Modern approaches significantly improve upon this.

A typical, non-optimized synthesis of this compound might proceed in two distinct steps:

Diaryl Ether Formation: Coupling of 2-phenylphenol with a haloacetic acid derivative, followed by conversion to the nitrile.

Cyanation: Coupling of an activated 2-phenylphenol derivative with a haloacetonitrile.

This multi-step approach is inherently less step-economical. A more ideal synthesis, from a step-economy perspective, would involve a one-pot reaction where 2-phenylphenol is directly coupled with a suitable two-carbon synthon already containing the nitrile. For instance, the condensation of phenylacetonitrile with cyclohexanone to produce analogues like 2-cyclohexyliden-2-phenyl acetonitrile demonstrates a move towards more direct and efficient processes. google.com The concept of combining pot, atom, and step economy (PASE) is a guiding principle in developing such advanced synthetic routes. rsc.orgwhiterose.ac.uk

Addition and cycloaddition reactions are inherently the most atom-economical, as all reactant atoms are incorporated into the product. nih.gov While not directly applicable to the primary bond formations in this compound, the principle encourages the design of reactions that minimize the formation of byproducts like water or salts. longdom.org For example, a hypothetical reaction that assembles the target molecule with only the loss of water would be highly atom-economical. nih.gov

Catalyst Development for Enhanced Efficiency

The evolution from stoichiometric reagents to highly efficient catalytic systems is a cornerstone of modern organic synthesis, directly impacting the production of diaryl ethers and nitriles. rsc.org For the synthesis of this compound and its analogues, catalyst development focuses on improving reaction rates, lowering energy requirements, and enhancing product yields and purity.

Catalysts for Diaryl Ether Formation:

The formation of the diaryl ether bond is often the most critical step. While early methods required harsh conditions, significant progress has been made using transition metal catalysts. rsc.orgnumberanalytics.com

Copper-Based Catalysts: Copper catalysis for Ullmann-type C-O cross-coupling reactions has seen substantial improvement. The use of ligands such as N,N-dimethylglycine can facilitate the reaction at lower temperatures (e.g., 90°C). organic-chemistry.org Other effective ligands include picolinic acid. rsc.org A major advancement is the development of heterogeneous, recyclable catalysts. These solid-state catalysts, such as copper fluorapatite (B74983) (CuFAP) and metal-organic frameworks (e.g., URJC-1), offer high efficiency, stability, and easier separation from the reaction mixture, which is crucial for industrial-scale synthesis. rsc.orgmdpi.com The URJC-1 catalyst, a copper-based MOF, has proven to be a robust and reusable catalyst for O-arylation cross-coupling reactions. mdpi.com

Palladium-Based Catalysts: Palladium catalysts, particularly those used in Buchwald-Hartwig reactions, are highly effective for forming C-O bonds. The efficiency of these systems often relies on the use of specific ligands, such as bulky 1,3-dialkylimidazolinium salts which form N-heterocyclic carbenes (NHCs) that stabilize the palladium center. organic-chemistry.org

Nickel-Based Catalysts: Nickel catalysts are an attractive, more earth-abundant alternative to palladium. researchgate.net Systems like NiCl2(PPh3)2 have been used for the cross-coupling of aryl bromides with alcohols, sometimes under mild conditions with weak bases. researchgate.net

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the synthesis of the diaryl ether core, as shown in the table below.

Interactive Data Table: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Aryl Halide | Phenol Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / N,N-dimethylglycine | Aryl Iodide/Bromide | Various Phenols | Cs2CO3 | Dioxane | 90 | High | organic-chemistry.org |

| Pd(OAc)2 / Imidazolinium Salt | Aryl Halide | Various Phenols | NaH | Dioxane | 100 | up to 98 | organic-chemistry.org |

| NiCl2(PPh3)2 | Aryl Bromide | Heterocyclic Alcohols | KHCO3 | Toluene | 120 | High | researchgate.net |

| Cu-MOF (URJC-1) | 4-Nitrobenzaldehyde | Phenol | K2CO3 | DMF | 120 | High | mdpi.com |

| CuI-USY (Zeolite) | Aryl Iodide | Various Phenols | K3PO4 | Toluene | 120 | 67-98 | rsc.org |

Catalysts for Cyanation:

The introduction of the nitrile group can be achieved through various methods. The Rosenmund-von Braun reaction uses copper(I) cyanide to convert aryl halides to nitriles, but often requires high temperatures. numberanalytics.com Modern transition-metal catalyzed cyanations using palladium or nickel catalysts offer milder alternatives. numberanalytics.com More recently, cost-effective approaches using Ceric Ammonium (B1175870) Nitrate (CAN) in combination with a copper(II) salt have been developed for the cyanation of aryl halides, where CAN acts as both an oxidant and a source of nitrogen. rsc.org

The continual development of new catalysts and synthetic methods that improve atom and step economy is crucial for the efficient and sustainable production of this compound and related compounds.

Mechanistic Investigations of Reactions Involving 2 2 Phenylphenoxy Acetonitrile

Reactivity of the Acetonitrile (B52724) Functional Group

The acetonitrile group, -CH₂CN, is a versatile functional unit characterized by the acidity of its α-protons, the electrophilicity of the nitrile carbon, and the nucleophilicity of the nitrile nitrogen's lone pair. These features allow for a diverse range of transformations.

The methylene (B1212753) (CH₂) protons adjacent to the electron-withdrawing nitrile group (α-protons) in 2-(2-phenylphenoxy)acetonitrile exhibit enhanced acidity (pKa in DMSO is approximately 31 for acetonitrile itself). wikipedia.org This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion is a potent intermediate for the formation of new carbon-carbon bonds.

The primary mechanistic step involves the abstraction of an α-proton by a base, such as an alkoxide or an organolithium reagent, to generate the corresponding anion. This anion can then participate in Sₙ2 reactions with various electrophiles, such as alkyl halides, to yield α-substituted derivatives. The efficiency of these alkylation reactions is dependent on the nature of the base, solvent, and the electrophile. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, minimizing side reactions.

Illustrative alkylation reactions at the α-carbon are presented in the table below, showcasing the versatility of this synthetic route.

| Entry | Electrophile (R-X) | Base | Solvent | Product |

| 1 | Methyl Iodide (CH₃I) | NaH | THF | 2-(2-Phenylphenoxy)propanenitrile |

| 2 | Benzyl (B1604629) Bromide (BnBr) | K₂CO₃ | Acetonitrile | 2-(2-Phenylphenoxy)-3-phenylpropanenitrile |

| 3 | Ethyl Bromoacetate | LDA | THF | Ethyl 2-cyano-2-(2-phenylphenoxy)acetate |

This table presents representative transformations based on established reactivity patterns of α-cyano carbanions.

Beyond ionic pathways, the acetonitrile moiety can undergo reactions via radical intermediates. Homolytic cleavage of the C-H bond at the α-carbon generates the •CH(CN)OAr radical. This can be initiated by radical initiators, photolysis, or high temperatures. For instance, in combustion studies of acetonitrile, the initial decomposition step is the formation of a cyanomethyl radical (•CH₂CN) and a hydrogen radical. numberanalytics.com

Once formed, this radical can participate in several processes. Dimerization can lead to the formation of succinonitrile (B93025) derivatives. More commonly, the radical can be trapped by other molecules present in the reaction medium. In synthetic applications, radical reactions can be harnessed for specific functionalizations, though these are less common than the ionic pathways for simple alkylations. The stability of the cyanomethyl radical is a key factor in these transformations.

The nitrogen atom of the nitrile group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can coordinate to Lewis acids or be protonated by Brønsted acids. This activation enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by weak nucleophiles. A classic example is the acid-catalyzed hydrolysis of nitriles to form amides and subsequently carboxylic acids.

Furthermore, the nitrile nitrogen can act as a nucleophile itself in reactions with strong electrophiles. For example, under photochemical or electrochemical conditions, aromatic cations can be generated, which are then attacked by the acetonitrile nitrogen, leading to N-substituted products. wikipedia.org Intramolecular versions of such reactions, like the Thorpe-Ziegler reaction, involve the base-catalyzed intramolecular condensation of dinitriles to form cyclic enamines, which can be hydrolyzed to cyclic ketones. wikipedia.orglscollege.ac.inrsc.org While this compound is not a dinitrile, this reaction highlights the inherent reactivity of the nitrile group under specific conditions.

Reactivity of the Phenylphenoxy Moiety

The phenylphenoxy portion of the molecule consists of two aromatic rings linked by an ether oxygen. This structure allows for reactions typical of aromatic compounds and ethers, namely aromatic substitution and ether cleavage.

The two phenyl rings in this compound are subject to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents: the phenoxy group (-OPh) and the 2-acetonitrileoxy group (-OCH₂CN) on one ring, and the ether oxygen and a phenyl group on the other.

Both the ether oxygen and the -OCH₂CN group are activating, ortho-, para-directing groups due to the lone pairs on the oxygen atoms that can be donated to the aromatic ring, stabilizing the cationic intermediate (arenium ion). youtube.comchemistrysteps.com Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur at the positions ortho and para to these activating groups. The steric bulk of the substituents will also play a significant role in determining the product distribution, often favoring the less hindered para position. The interplay between the electronic and steric effects on both rings can lead to a mixture of products.

The following table provides expected outcomes for common electrophilic aromatic substitution reactions.

| Entry | Reagent | Conditions | Major Predicted Product(s) |

| 1 | HNO₃ / H₂SO₄ | 0 °C | Mixture of nitro-substituted isomers |

| 2 | Br₂ / FeBr₃ | Dark, RT | Mixture of bromo-substituted isomers |

| 3 | CH₃COCl / AlCl₃ | CS₂ | Mixture of acetyl-substituted isomers |

This table illustrates predicted products based on general principles of electrophilic aromatic substitution.

The ether linkage in diaryl ethers is generally stable. However, cleavage of the C-O bond can be achieved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgtransformationtutoring.comyoutube.com

The mechanism involves the initial protonation of the ether oxygen to form a good leaving group. libretexts.org For aryl ethers, the subsequent step is typically an Sₙ2 attack by the halide ion on the less sterically hindered or more electrophilic carbon. Crucially, the C(sp²)-O bond of the aromatic ring is significantly stronger and more resistant to nucleophilic attack than a C(sp³)-O bond. Consequently, cleavage of an aryl alkyl ether invariably results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orgtransformationtutoring.com In the case of this compound, cleavage with HBr would lead to nucleophilic attack on the methylene carbon, breaking the CH₂-O bond. This would yield 2-phenylphenol (B1666276) and bromoacetonitrile. Cleavage of the diaryl ether bond itself (the bond between the oxygen and the phenyl ring) is much more difficult and generally does not occur under these conditions. libretexts.orgtransformationtutoring.com

Mechanistic Studies of Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique combination of an aryloxy group, two phenyl rings, and a cyanomethyl group in this compound offers multiple sites for reactivity. The following sections delve into the likely mechanistic behavior of this compound in several important classes of chemical reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, governed by the principles of orbital symmetry. libretexts.org These reactions can be broadly classified based on the number of π-electrons participating from each component.

From a mechanistic standpoint, the nitrile group of this compound can act as a 2π component (a dipolarophile) in 1,3-dipolar cycloadditions. For instance, in a reaction with a nitrile oxide (generated in situ from an oxime), a [3+2] cycloaddition could occur to form a 1,2,4-oxadiazole (B8745197) ring. The mechanism would likely be a concerted, though potentially asynchronous, process where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the nitrile.

Another possibility is the involvement of the aromatic rings in a [4+2] cycloaddition (Diels-Alder reaction) or a photochemical [2+2] cycloaddition. libretexts.orgnih.gov In a thermal Diels-Alder reaction, one of the phenyl rings could act as the diene component, although this would require overcoming a significant aromatic stabilization energy and is therefore less common. Photochemical [2+2] cycloadditions, on the other hand, are well-established for aromatic compounds and could lead to the formation of complex polycyclic structures. libretexts.org These reactions typically proceed through a triplet-excited state of one of the reactants, followed by a stepwise formation of the four-membered ring via a diradical intermediate.

Illustrative Data for [3+2] Cycloaddition of a Nitrile with a Nitrile Oxide

| Entry | Dipole Precursor | Nitrile | Solvent | Temperature (°C) | Product |

| 1 | Benzaldehyde Oxime | Acetonitrile | Toluene | 80 | 3-Methyl-5-phenyl-1,2,4-oxadiazole |

| 2 | 4-Methoxybenzaldehyde Oxime | Acetonitrile | Xylene | 110 | 3-Methyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole |

Note: This table presents representative data for analogous reactions to illustrate typical conditions and outcomes.

The aryl ether linkage and the two phenyl rings in this compound provide handles for various cross-coupling reactions. While the ether bond is generally stable, ortho-lithiation followed by transmetalation could enable Suzuki-Miyaura or other palladium-catalyzed cross-couplings.

More plausibly, if a halogen atom were present on one of the phenyl rings, standard cross-coupling protocols could be applied. For example, a bromo-substituted derivative of this compound could undergo a Suzuki-Miyaura coupling with an arylboronic acid. The mechanism of such a reaction is well-understood and involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Another relevant methodology is cross-electrophile coupling, which avoids the need for pre-formed organometallic reagents. In a hypothetical scenario, a halogenated derivative of this compound could be coupled with another electrophile, such as an alkyl halide, in the presence of a nickel or palladium catalyst and a reducing agent. The mechanism is thought to involve the formation of a low-valent metal species that preferentially undergoes oxidative addition with the more reactive electrophile (typically the aryl halide). The resulting organometallic intermediate can then react with the second electrophile through a radical-based pathway.

The cyanomethyl group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org For instance, acidic or basic hydrolysis of the nitrile in this compound would yield the corresponding carboxylic acid or amide, which are key intermediates for the synthesis of a wide range of heterocyclic systems.

A more direct route to heterocycles could involve intramolecular cyclization. For example, if a suitable electrophilic group were present on one of the phenyl rings, an intramolecular Thorpe-Ziegler reaction could lead to the formation of a fused aminothiophene or a similar system.

Furthermore, reactions involving the active methylene group adjacent to the nitrile are common. Deprotonation with a suitable base would generate a carbanion that can act as a nucleophile. For example, condensation with a 1,2-dicarbonyl compound could lead to the formation of a substituted pyridine (B92270) or pyrazine (B50134) ring through a series of condensation and cyclization steps. A related reaction is the synthesis of 3-cyanomethylated coumarins from aryl alkynoates and acetonitrile, which proceeds via a radical mechanism involving the addition of the cyanomethyl radical to the alkyne, followed by an intramolecular cyclization. researchgate.net

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in modulating the reaction pathways and outcomes for compounds like this compound.

In cross-coupling reactions , the choice of catalyst and ligands is crucial. For instance, in a Suzuki-Miyaura coupling, bulky electron-rich phosphine (B1218219) ligands on the palladium center can accelerate the rate-limiting oxidative addition step and promote the reductive elimination, leading to higher efficiency. The nature of the ligand can also influence the selectivity in cases where multiple reactive sites are present.

For cycloaddition reactions , Lewis or Brønsted acids can catalyze the reaction by lowering the LUMO energy of the dienophile or dipolarophile, thereby accelerating the reaction rate. In photochemical cycloadditions, photosensitizers are often used to facilitate the formation of the reactive triplet state. nih.gov

In the context of heterocycle synthesis , phase-transfer catalysis can be employed for reactions involving the deprotonated cyanomethyl group. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the carbanion from an aqueous or solid phase to the organic phase where the reaction with an electrophile occurs.

Illustrative Data for a Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromobiphenyl | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2 | 1-Bromo-4-phenoxybenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |

Note: This table presents representative data for analogous reactions to illustrate typical conditions and outcomes for the cross-coupling of structurally related compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Phenylphenoxy Acetonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-phenylphenoxy)acetonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity.

The 1H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the 13C NMR spectrum reveals the number and types of carbon atoms in the molecule.

The 1H NMR spectrum of this compound would be expected to show distinct signals for the methylene (B1212753) protons and the nine aromatic protons on the two phenyl rings. The methylene protons (-CH2CN) would likely appear as a singlet, shifted downfield due to the deshielding effects of the adjacent ether oxygen and the nitrile group. The aromatic protons would appear as a complex series of multiplets in the typical aromatic region of the spectrum.

The 13C NMR spectrum would display signals for all 14 carbon atoms in the molecule. The nitrile carbon (-C≡N) has a characteristic chemical shift. youtube.com The methylene carbon (-CH2CN) would also be readily identifiable. The twelve aromatic carbons would have distinct signals, with the carbons directly attached to the ether oxygen and the other phenyl ring showing characteristic downfield shifts.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | ~ 7.0 - 7.6 | Multiplet (m) | 9H |

| -O-CH2-CN | ~ 4.8 - 5.2 | Singlet (s) | 2H |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | ~ 155 - 160 |

| Aromatic C-C | ~ 135 - 145 |

| Aromatic C-H | ~ 115 - 130 |

| -C≡N | ~ 115 - 120 |

| -O-CH2-CN | ~ 55 - 65 |

Note: Predicted values are based on standard chemical shift tables. Quaternary carbons, like the nitrile carbon, often show weaker signals. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. ias.ac.in For this compound, COSY would be crucial for tracing the connectivity of the protons within each of the two aromatic rings, helping to assign specific protons to their respective positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. ias.ac.in This would definitively link the singlet signal of the methylene protons to its corresponding carbon signal and each aromatic proton signal to its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. ias.ac.in HMBC is particularly vital for identifying the connectivity of quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

Correlations from the methylene protons to the nitrile carbon and the aromatic carbon attached to the ether oxygen.

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl (B1667301) linkage.

Correlations from aromatic protons to the carbons involved in the ether bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. manchesterorganics.com This can help to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could show a correlation between the methylene protons and the protons on the ortho position of the adjacent phenyl ring, confirming their spatial proximity.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity band would appear in the region of 2240-2260 cm-1, which is characteristic of the C≡N (nitrile) stretching vibration. nih.gov The presence of the ether linkage would be confirmed by strong C-O-C stretching bands, typically appearing in the 1250-1000 cm-1 region. Aromatic C-H stretching vibrations would be observed above 3000 cm-1, while aromatic C=C ring stretching vibrations would appear in the 1600-1450 cm-1 region. The CH2 group would show stretching vibrations around 2950-2850 cm-1.

Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. Aromatic ring vibrations often give strong and sharp signals in the Raman spectrum, which can be useful for detailed analysis of the substitution pattern on the phenyl rings.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR) |

| -C≡N | Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C | Asymmetric Stretch | 1200 - 1270 | Strong |

| C-O-C | Symmetric Stretch | 1000 - 1100 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

Note: Predicted values are based on standard functional group frequencies.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. It also provides information about the structure through analysis of fragmentation patterns. The molecular formula for this compound is C14H11NO, with an expected monoisotopic mass of approximately 209.0840 Da.

Electron Ionization is a high-energy technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, showing a molecular ion peak (M+•) and numerous fragment ions. libretexts.org

For this compound, the molecular ion peak at m/z 209 would be observed. Key fragmentation pathways would likely involve:

Cleavage of the benzyl-ether bond, leading to fragments corresponding to the biphenyl ether cation or the cyanomethyl radical.

Loss of the nitrile group (•CN), resulting in a fragment at m/z 183.

Fragmentation of the biphenyl ether backbone itself.

A prominent peak corresponding to the tropylium (B1234903) ion at m/z 91 could arise from rearrangement and fragmentation of the phenyl-containing fragments.

Electrospray Ionization is a soft ionization technique that typically results in minimal fragmentation. nih.gov It is particularly useful for confirming the molecular weight of the compound. In positive ion mode, this compound would be expected to be detected primarily as the protonated molecule, [M+H]+, at m/z 210. Adducts with sodium, [M+Na]+ at m/z 232, or potassium, [M+K]+ at m/z 248, are also commonly observed, depending on the purity of the solvents and glassware used. mjcce.org.mkresearchgate.net The high-resolution measurement of these ions would further confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion could be performed to induce fragmentation and gain further structural information, often yielding complementary data to EI-MS. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules, minimizing fragmentation and primarily providing the molecular weight of the analyte. In a typical MALDI-TOF experiment for this compound, the sample would be co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), which strongly absorbs the laser energy. researchgate.net The matrix absorbs the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules, most commonly as protonated species [M+H]⁺.

The primary utility of MALDI-TOF MS in the study of this compound would be the unambiguous confirmation of its molecular weight. The ionized molecules are accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z). This technique is particularly valuable for its high sensitivity and speed. nih.gov Although specific experimental data for this compound is not available in the reviewed literature, a hypothetical analysis would be expected to yield a prominent peak corresponding to the protonated molecule.

Table 1: Hypothetical MALDI-TOF MS Data for this compound

| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | 208.0757 | 208.0755 | 100% |

| [M+Na]⁺ | 230.0576 | 230.0574 | 25% |

M represents the this compound molecule (C₁₄H₁₁NO).

Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivity

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. unt.edu In an MS/MS experiment, an ion of interest (a precursor ion), such as the [M+H]⁺ ion of this compound (m/z 208.0757), is selected in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas like argon or helium in a collision cell. unt.eduyoutube.com The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.

The fragmentation pattern is indicative of the molecule's structure, as bonds break at their weakest points or through characteristic rearrangement pathways. For this compound, key fragmentations would be expected to occur at the ether linkage and around the aromatic systems. While specific published MS/MS spectra for this compound are unavailable, a predicted fragmentation pathway can be proposed based on established chemical principles. libretexts.orgmiamioh.edu

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss (Da) | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 208.0757 | 168.0651 | [C₁₂H₉O]⁺ | 40.0106 (CH₂CN) | Cleavage of the O-CH₂ bond with loss of the cyanomethyl radical. |

| 208.0757 | 152.0626 | [C₁₂H₈]⁺ | 56.0131 (C₂H₃NO) | Cleavage of the ether bond and subsequent rearrangement. |

| 208.0757 | 139.0548 | [C₁₁H₇]⁺ | 69.0209 (C₂H₂NO) | Fragmentation of the biphenyl ether core. |

This detailed fragmentation data allows for the confirmation of the core biphenyl ether structure and the presence of the acetonitrile (B52724) substituent, thereby elucidating the molecular connectivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state conformation. Key structural parameters of interest would include the dihedral angle between the two phenyl rings of the biphenyl moiety, the geometry around the ether linkage, and the orientation of the cyanomethyl group relative to the aromatic system. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing. nih.gov Although no crystal structure for this compound has been reported in the Cambridge Structural Database, a hypothetical data table illustrates the type of information that would be obtained from such an analysis.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO |

| Formula Weight | 207.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.51 Å |

| b | 12.34 Å |

| c | 10.15 Å |

| α | 90° |

| β | 98.5° |

| γ | 90° |

| Volume | 1054.3 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.305 g/cm³ |

| Key Torsion Angle (C-C-O-C) | 115.2° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. researchgate.net For organic molecules, the absorption of UV-Vis radiation typically promotes electrons from a lower energy molecular orbital (like a π bonding orbital) to a higher energy molecular orbital (like a π* antibonding orbital).

The UV-Vis spectrum of this compound, likely recorded in a solvent such as acetonitrile or ethanol (B145695), would be dominated by absorptions arising from π→π* transitions within the conjugated biphenyl aromatic system. itwreagents.com The presence of the phenoxy and nitrile groups can act as auxochromes, subtly shifting the absorption maxima (λ_max) and influencing their intensities (molar absorptivity, ε). While a specific spectrum for this compound is not documented in the searched literature, predictions can be made based on similar aromatic ether structures.

Table 4: Predicted UV-Vis Absorption Data for this compound in Acetonitrile

| Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Hypothetical) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~210 | 25,000 | π → π* | Phenyl Ring |

| ~250 | 18,000 | π → π* | Biphenyl System |

These electronic transitions are characteristic of the extended π-system of the biphenyl ether core and can be used for quantitative analysis or to study interactions that perturb the electronic structure of the molecule.

Advanced Surface Spectroscopic Techniques for Material Science Applications (if applicable)

In the context of material science, where this compound might be used as a component in thin films, organic electronic devices, or as a surface modification agent, advanced surface spectroscopic techniques become highly relevant. covalentmetrology.com Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) provide information about the elemental composition and chemical state of the top few nanometers of a surface. libretexts.orgethz.ch

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. libretexts.org An XPS analysis of a surface functionalized with this compound would confirm its presence by detecting the characteristic elements: carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks could distinguish between different chemical environments, for example, the ether oxygen versus any adventitious oxide contamination, or the nitrile nitrogen versus other nitrogen-containing species.

This section is considered applicable if the compound is studied as part of a material's surface.

Table 5: Hypothetical XPS Data for a Surface Functionalized with this compound

| Element | Core Level | Binding Energy (eV) (Hypothetical) | Inferred Chemical State |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | C-C/C-H (Aromatic/Aliphatic) |

| Carbon | C 1s | ~286.5 | C-O (Ether) |

| Oxygen | O 1s | ~533.1 | C-O-C (Ether) |

Such surface-sensitive techniques are crucial for understanding how molecules like this compound orient and interact at interfaces, which is critical for the design and optimization of advanced materials.

Computational Chemistry Approaches for 2 2 Phenylphenoxy Acetonitrile Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. chemrxiv.org By calculating the electron density, DFT methods can accurately predict various molecular properties, including geometric and electronic structures, which are fundamental to understanding the reactivity of 2-(2-phenylphenoxy)acetonitrile. nih.govresearchgate.net

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible and the total energy is minimized. This yields the equilibrium geometry of the molecule.

The process also allows for the mapping of energetic profiles for conformational changes, such as the rotation around the ether C-O bonds. By systematically changing the dihedral angles and performing energy calculations at each step, a potential energy profile can be constructed. nih.gov This profile reveals the energy barriers between different conformers and identifies the most stable conformations, which is crucial for understanding the molecule's flexibility and how it might interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for explaining chemical reactivity. jeeadv.ac.in It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most capable of accepting electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylphenoxy moiety, while the LUMO may have significant contributions from the electron-withdrawing acetonitrile (B52724) group.

Illustrative FMO Data for this compound Note: The following data are illustrative, based on typical DFT calculations for similar aromatic ether nitrile compounds, and serve to demonstrate the application of FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 4.7 | Energy difference; indicates chemical stability and reactivity. |

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions by locating transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. Identifying the structure and energy of the TS allows for the calculation of the activation energy, which is the primary determinant of the reaction rate. jeeadv.ac.in

For reactions involving this compound, such as its synthesis via Williamson ether synthesis or a nucleophilic substitution involving the nitrile group, DFT calculations can map the entire reaction pathway. nih.gov This involves identifying the reactants, intermediates, transition states, and products, and calculating their relative energies. This detailed map, often called a reaction profile, provides a comprehensive understanding of the reaction mechanism, including whether it proceeds in a single step (concerted) or through multiple steps involving intermediates. jeeadv.ac.inmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. researchgate.net

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The molecule possesses significant flexibility due to the ether linkage and the ability of the two phenyl rings to rotate relative to each other. MD simulations can reveal the preferred orientations of these rings, the dynamics of their rotation, and the time scales of conformational changes. nih.govbenthamdirect.com This information is critical for understanding how the molecule's shape fluctuates in different environments (e.g., in various solvents) and how these dynamics might influence its reactivity and interactions with biological targets.

Cheminformatics and Data Mining in the Context of Synthesis and Reactivity

Cheminformatics involves the use of computational tools to analyze and organize chemical information. researchgate.netnih.gov In the context of this compound, cheminformatics can be used to predict its properties and potential reactivity based on its structure. The molecule is first represented in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).

Once represented, various molecular descriptors can be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors). By mining large chemical databases, these descriptors can be compared to those of known compounds to predict properties like solubility, toxicity, and potential biological activities. nih.govnih.gov Furthermore, data mining of reaction databases containing similar nitrile-containing compounds researchgate.net or biphenyl (B1667301) ethers nih.gov can help identify promising synthetic routes or potential side reactions.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction and optimization of reaction outcomes. chemistryworld.com These data-driven methods can identify complex patterns in large datasets of chemical reactions that are not apparent to human chemists. princeton.edu

For the synthesis of this compound, which could be formed through a C-O cross-coupling reaction, an ML model could be trained on a dataset of thousands of similar reactions. researchgate.netnih.govkaust.edu.sa The model would use descriptors of the reactants (e.g., the phenoxyphenol and a haloacetonitrile), catalyst, base, and solvent as input features. The output would be the predicted reaction yield. By training on a sufficiently diverse dataset, the ML model, often a random forest or neural network, can accurately predict the yield for new combinations of reactants and conditions. researchgate.netprinceton.edu This predictive power allows for the in silico optimization of the reaction, saving significant time and resources by identifying the most promising experimental conditions before entering the lab.

Synthetic Applications of 2 2 Phenylphenoxy Acetonitrile As a Building Block

Role in the Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a significant area of focus in medicinal and materials chemistry due to their widespread presence in natural products and pharmaceuticals. nih.gov While direct examples of 2-(2-phenylphenoxy)acetonitrile being used to form such structures are not extensively detailed in the provided search results, the transformation of similar nitrile-containing compounds into heterocycles is a well-established synthetic strategy. For instance, nitriles are known precursors for creating heterocycles like thiazoles, imidazoles, and indoles through various cyclization reactions. mdpi.com

Transformations to Carboxylic Acid Derivatives (e.g., Amides, Esters)

The nitrile group of this compound is readily transformed into various carboxylic acid derivatives, most notably amides and carboxylic acids, which can then be converted to esters.

Amides:

The hydrolysis of nitriles can produce amides. brainly.inchemistrysteps.com This transformation can be achieved under both acidic and basic conditions. chemistrysteps.com For instance, alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles has been shown to yield the corresponding amides. nih.gov The reaction proceeds through the addition of water or a hydroxide (B78521) ion to the nitrile carbon, followed by tautomerization to form the amide. chemistrysteps.com

Carboxylic Acids and Esters:

Further hydrolysis of the intermediate amide, or direct hydrolysis of the nitrile under more vigorous conditions, leads to the formation of the corresponding carboxylic acid, 2-(2-phenylphenoxy)acetic acid. brainly.inchemistrysteps.comyoutube.com This process can be catalyzed by either acid or base. chemistrysteps.com Nitrilase enzymes also offer a biocatalytic route for the hydrolysis of nitriles to carboxylic acids. researchgate.netresearchgate.net Once the carboxylic acid is obtained, it can be converted to an ester through standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst. While direct conversion of amides to esters is possible, it often requires harsh conditions. chemistrysteps.com

The following table summarizes the transformation of the nitrile group to amides and carboxylic acids:

| Starting Material | Reagents and Conditions | Product |

| Nitrile (R-CN) | H₂O, H⁺ or OH⁻ (hydrolysis) | Amide (R-CONH₂) |

| Amide (R-CONH₂) | H₂O, H⁺ or OH⁻ (hydrolysis) | Carboxylic Acid (R-COOH) |

| Nitrile (R-CN) | H₂O, H⁺ or OH⁻ (vigorous hydrolysis) | Carboxylic Acid (R-COOH) |

This table presents generalized reactions for the conversion of nitriles.

Preparation of Substituted Amines and Aldehydes/Ketones

The nitrile functionality of this compound can also serve as a precursor for the synthesis of amines and, through multi-step processes, aldehydes or ketones.

Substituted Amines:

The reduction of the nitrile group is a primary method for synthesizing primary amines. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding a primary amine after an aqueous workup.

Aldehydes/Ketones:

The conversion of a nitrile to an aldehyde or ketone is less direct. One synthetic route involves the reduction of the nitrile to an imine, followed by hydrolysis to yield the corresponding aldehyde. chemistrysteps.com For ketones, a common strategy involves the reaction of the nitrile with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, to form an intermediate which is then hydrolyzed to the ketone.

The reduction of aldehydes and ketones themselves to alcohols is a common transformation, often accomplished with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride. chemguide.co.uklibretexts.orgyoutube.com This highlights the synthetic relationship between these functional groups.

Utility in Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step, minimizing waste and saving time. researchgate.netnih.gov Nitriles are valuable participants in such reactions.

While specific examples detailing the use of this compound in cascade or multicomponent reactions were not found in the search results, the general reactivity of nitriles makes them suitable candidates. For instance, the Strecker synthesis, a classic MCR, utilizes an aldehyde, ammonia, and hydrogen cyanide to produce α-amino acids. tcichemicals.com Another example is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. tcichemicals.com

The nitrile group in this compound could potentially participate in similar MCRs, reacting with various components to rapidly build molecular complexity. For example, a three-component reaction of an aldehyde, malononitrile, and other reagents can lead to the formation of complex heterocyclic systems. nih.gov

Development of Novel Synthetic Reagents and Intermediates

Through various chemical transformations, this compound can be converted into a range of novel synthetic reagents and intermediates. The functional group transformations discussed previously (hydrolysis, reduction, etc.) generate new molecules with distinct reactivity.

For example, the corresponding carboxylic acid, 2-(2-phenylphenoxy)acetic acid, can be activated to form an acid chloride or an anhydride. chemguide.co.uk These activated derivatives are highly reactive acylating agents used in the synthesis of amides and esters. chemistrysteps.comlibretexts.org

Furthermore, the amine derived from the reduction of this compound can serve as a nucleophile in various reactions, leading to the formation of more complex substituted amines and amides. The development of such intermediates from a common starting material like this compound underscores its value as a versatile scaffold in synthetic organic chemistry.

Future Research Directions and Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The synthesis of 2-(2-phenylphenoxy)acetonitrile logically proceeds through the formation of the diaryl ether bond and the introduction of the cyanomethyl group. Traditional methods for these transformations, while established, often present challenges in terms of sustainability and cost.

A primary route to the diaryl ether core is the Williamson ether synthesis , which involves the reaction of a phenoxide with an aryl halide. nih.gov However, this method can require harsh conditions and may not be the most atom-economical. Modern cross-coupling reactions offer more sustainable alternatives. The Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for the formation of C-O bonds, often employing copper or palladium catalysts, respectively. organic-chemistry.orgdntb.gov.uaresearchgate.netnih.gov Future research could focus on developing catalyst systems for these reactions that are more cost-effective and environmentally benign, for instance, by using earth-abundant metal catalysts or ligand-free systems. organic-chemistry.org

The introduction of the nitrile group can be achieved through the cyanation of a corresponding benzyl (B1604629) halide. The use of toxic cyanide salts like sodium or potassium cyanide is a significant drawback. Research into safer cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), is a promising avenue. nih.govgoogle.comorganic-chemistry.org Nickel-catalyzed reductive coupling using non-toxic cyanating agents like 2-methyl-2-phenylmalononitrile (B13686465) represents a significant advance in this area. organic-chemistry.org

The development of one-pot or tandem reactions that combine the etherification and cyanation steps would represent a significant increase in efficiency and reduction in waste. For example, a process could be envisioned where an ortho-halobenzyl alcohol is first coupled with phenol (B47542), followed by conversion of the alcohol to the nitrile in the same reaction vessel.

| Synthetic Step | Traditional Method | Modern/Sustainable Alternative | Key Challenges & Research Focus |

| Diaryl Ether Formation | Williamson Ether Synthesis | Ullmann/Buchwald-Hartwig Cross-Coupling organic-chemistry.orgdntb.gov.ua | Development of low-cost, non-toxic catalysts; ligand-free systems; milder reaction conditions. |

| Cyanation | Reaction with NaCN/KCN | Use of safer cyanide sources (e.g., K₄[Fe(CN)₆], Zn(CN)₂); Ni-catalyzed transnitrilation. organic-chemistry.orgorganic-chemistry.org | Avoiding toxic reagents; improving catalyst efficiency and turnover number. |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot/Tandem reactions | Optimization of reaction conditions to ensure compatibility of different reaction types. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of this compound is dictated by the nitrile group, the active methylene (B1212753) group, and the aromatic rings. While the fundamental reactivity of these functional groups is known, the interplay between them within this specific scaffold is yet to be explored.

The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, or reduced to a primary amine, opening pathways to a variety of derivatives. The active methylene group (the carbon adjacent to the nitrile and the phenyl ring) is acidic and can be deprotonated to form a carbanion. This carbanion can then participate in various C-C bond-forming reactions, such as alkylations and aldol-type condensations, allowing for the introduction of diverse substituents at this position.

Future research should focus on developing novel catalytic systems to control the reactivity of this molecule. For instance, asymmetric catalysis could be employed to synthesize chiral derivatives of this compound. The development of organocatalytic methods for the enantioselective functionalization of the benzylic position would be a significant advancement. nih.gov

Furthermore, the diaryl ether linkage, while generally stable, could be targeted for cleavage or rearrangement under specific catalytic conditions, leading to novel molecular scaffolds. The development of selective C-H functionalization methods for the aromatic rings would also allow for late-stage diversification of the molecule, providing access to a wide range of analogues without the need for de novo synthesis. Nickel-catalyzed reactions have shown promise in the functionalization of challenging substrates and could be a key area of investigation. acs.orgacs.org

| Functional Group | Potential Reactions | Novel Catalysis Exploration |

| Nitrile | Hydrolysis, Reduction | Development of selective catalysts for partial reduction or hydrolysis. |

| Active Methylene | Alkylation, Aldol Condensation | Asymmetric catalysis (organo- or metal-based) for chiral synthesis. |

| Aromatic Rings | Electrophilic/Nucleophilic Substitution | C-H activation/functionalization for late-stage diversification. |

| Diaryl Ether | Cleavage/Rearrangement | Catalysts for selective bond scission or skeletal rearrangement. |

Advanced In Situ Spectroscopic Monitoring of Reactions

To develop more efficient and controlled synthetic processes for this compound and its derivatives, a detailed understanding of the reaction mechanisms and kinetics is crucial. Advanced in situ spectroscopic techniques are powerful tools for gaining such insights.

Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. For example, in situ NMR has been successfully used to study the kinetics of Williamson ether synthesis. organic-chemistry.org This approach could be applied to optimize the formation of the diaryl ether bond in the synthesis of the target molecule.

Fluorescence spectroscopy could also be a valuable tool, particularly if fluorescent starting materials or products are involved. A study on the synthesis of a pyranine-substituted phthalonitrile (B49051) derivative demonstrated the use of fluorescence to monitor the reaction progress in situ. nih.gov This suggests that with appropriate design, similar methods could be developed for the synthesis of this compound analogues.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater potential for scalability and automation. nih.govthieme.deyoutube.comthieme-connect.de

The synthesis of this compound is well-suited for adaptation to a flow process. For example, a multi-step flow system could be designed where the Ullmann etherification is performed in a first reactor, followed by an in-line separation and subsequent cyanation in a second reactor. This would minimize manual handling and allow for the continuous production of the final product. Flow chemistry has been shown to be effective for the synthesis of nitriles in a cyanide-free manner, which would be a particularly attractive feature for a continuous process. orgsyn.org

Automated synthesis platforms can further accelerate the development of synthetic routes by enabling high-throughput screening of catalysts, solvents, and other reaction parameters. thieme-connect.de By combining automated synthesis with in situ analytics, optimal conditions for the synthesis of this compound can be identified much more rapidly than with traditional methods. These platforms are also ideal for the creation of libraries of analogues for biological screening or materials science applications. nih.gov

Sophisticated Computational Design of Next-Generation Analogues

Computational chemistry provides powerful tools for understanding the properties of molecules and for designing new ones with desired characteristics. nih.gov For this compound, computational methods can be applied in several key areas.

Density functional theory (DFT) calculations can be used to model the reaction mechanisms of its synthesis, helping to elucidate transition states and predict the effects of different catalysts and substituents. nih.gov This can guide the experimental work towards more efficient synthetic routes.

Furthermore, the "phenoxy acetonitrile" scaffold can be used as a starting point for the rational design of new molecules with potential biological activity or interesting material properties. acs.orgmdpi.comrsc.orgmdpi.comnih.gov By systematically modifying the substituents on the aromatic rings and exploring different conformations, it is possible to create virtual libraries of analogues. Their properties, such as binding affinity to a biological target or electronic properties, can then be predicted using computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies. This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources.

The development of novel bioactive compounds often relies on identifying and optimizing molecular scaffolds that can interact with biological targets. nih.gov The this compound framework, with its combination of aromatic, ether, and nitrile functionalities, presents a versatile platform for such endeavors.

Q & A

What are the standard synthetic routes for 2-(2-phenylphenoxy)acetonitrile, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common method utilizes a phenolic precursor (e.g., 2-phenylphenol) reacting with chloroacetonitrile in the presence of a weak base like K₂CO₃ in acetonitrile at room temperature for 24 hours, followed by solvent evaporation . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Acetonitrile balances reactivity and solubility .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Temperature control : Mild heating (40–60°C) accelerates reactions without degrading sensitive intermediates .

Advanced Consideration : For regioselective synthesis, steric and electronic effects of substituents on the phenyl ring must be addressed. Computational tools (DFT calculations) predict optimal reaction pathways, while HPLC-MS monitors intermediate formation .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and nitrile carbon shifts (δ ~115–120 ppm). Aromatic protons typically resonate at δ 6.8–7.5 ppm .

- FTIR : The nitrile group exhibits a sharp C≡N stretch near 2240 cm⁻¹, while ether (C-O-C) stretches appear at 1200–1250 cm⁻¹ .

- X-ray crystallography : Resolves crystal packing and confirms molecular geometry, particularly for derivatives with halogen substituents .

Advanced Application : For dynamic studies, variable-temperature NMR and time-resolved IR spectroscopy track conformational changes or degradation pathways under stress conditions .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from structural analogs or assay variability. Methodological solutions include:

- Structural validation : Ensure purity (>98% by HPLC) and confirm stereochemistry via chiral chromatography or NOESY NMR .

- Standardized assays : Replicate bioactivity studies using identical cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Meta-analysis : Cross-reference data from PubChem and DSSTox to identify outliers or batch-specific variations .

Example : A derivative’s reported IC₅₀ variance in enzyme inhibition may stem from differences in assay pH or co-solvents (e.g., DMSO vs. ethanol) .

What strategies are recommended for optimizing regioselectivity in substitution reactions involving this compound?

Advanced Research Question

Regioselectivity challenges arise in halogenation or cross-coupling reactions. Strategies include:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attack to desired positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |